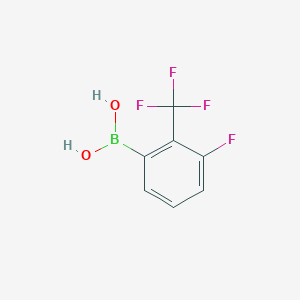

(3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[3-fluoro-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O2/c9-5-3-1-2-4(8(13)14)6(5)7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSVFTCXIJCNOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590098 | |

| Record name | [3-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850411-12-0 | |

| Record name | [3-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-(trifluoromethyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-fluoro-2-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates .

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Oxidation: It can undergo oxidation reactions to form the corresponding phenol derivative.

Substitution: The fluoro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Substitution: Nucleophiles such as amines or thiols in the presence of a base can facilitate substitution reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenol Derivatives: Formed through oxidation.

Substituted Phenyl Derivatives: Formed through nucleophilic aromatic substitution.

Wissenschaftliche Forschungsanwendungen

(3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. The fluoro and trifluoromethyl groups on the phenyl ring can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Electronic Effects :

- The trifluoromethyl group (-CF₃) and fluorine in the target compound create a synergistic electron-withdrawing effect, making it more reactive than para-substituted analogs like (4-(trifluoromethyl)phenyl)boronic acid .

- Nitro-substituted analogs (e.g., 2-nitro-5-CF₃) exhibit even stronger electron withdrawal but are less sterically accessible for coupling reactions .

Steric Hindrance :

- Ortho-substituted derivatives (e.g., target compound and 2-nitro-5-CF₃) face steric challenges in reactions like Petasis couplings, where bulky substituents reduce yields .

Acidity :

- The target compound’s acidity (pKa ~8.2) is higher than methyl-substituted analogs (pKa ~9.1) due to the -CF₃ group’s electron-withdrawing nature .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling:

- The target compound demonstrates high efficiency in Suzuki reactions, as shown in Scheme 7 of , achieving coupling with aryl halides under Pd catalysis .

- Comparatively, (4-(trifluoromethyl)phenyl)boronic acid yields 63–65% in meriolin synthesis (Table 2, ), while the target compound’s ortho-substitution may require optimized conditions due to steric effects .

Petasis Reaction:

- Boronic acids with electron-withdrawing groups (e.g., -CF₃, -NO₂) often fail in Petasis reactions due to reduced nucleophilicity.

Biologische Aktivität

(3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, properties, and biological applications, particularly focusing on its antimicrobial and anticancer activities.

- Molecular Formula : C7H5BF4O2

- Molecular Weight : 207.92 g/mol

- Structure : The compound features a boronic acid functional group attached to a phenyl ring with a trifluoromethyl group and a fluorine atom, which enhances its reactivity and solubility in polar solvents .

Synthesis

The synthesis of this compound typically involves the following methods:

- Boronation Reactions : Utilizing boron reagents to introduce the boronic acid functionality.

- Fluorination Techniques : Employing electrophilic fluorination strategies to achieve the desired trifluoromethyl and fluorine substitutions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related phenylboronic acids, suggesting that this compound may exhibit similar effects. For instance, 2-formyl-5-trifluoromethyl phenylboronic acid demonstrated moderate activity against various pathogens, including:

- Bacteria : Effective against Escherichia coli and Bacillus cereus, with reported Minimum Inhibitory Concentration (MIC) values lower than those of established antibiotics like Tavaborole .

- Fungi : Showed moderate antifungal activity against Candida albicans and Aspergillus niger, indicating potential for therapeutic applications in treating fungal infections .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through mechanisms involving enzyme inhibition. Boronic acids are known to interact with proteases and kinases, which are critical targets in cancer therapy. The following points summarize relevant findings:

- Enzyme Inhibition : Boronic acids can form reversible covalent bonds with specific proteins, potentially leading to targeted therapeutic strategies against cancer .

- Cell Line Studies : Related compounds have shown significant antiproliferative activity against various cancer cell lines, with some derivatives exhibiting GI50 values below 0.01 µM, indicating potent growth inhibition .

Case Studies

- Antimicrobial Efficacy Study :

- Anticancer Mechanism Exploration :

Summary Table of Biological Activities

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

(3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid is extensively utilized in Suzuki-Miyaura couplings, enabling the formation of biaryl and heterobiaryl structures. The electron-withdrawing trifluoromethyl and fluorine substituents enhance the electrophilicity of the boron atom, facilitating transmetallation with palladium catalysts.

Key Reaction Conditions and Yields:

Mechanistic Insights :

- The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronic acid.

- Steric hindrance from the ortho-trifluoromethyl group slows transmetallation but improves regioselectivity in polyhalogenated substrates .

Negishi Coupling

While less common than Suzuki couplings, this compound participates in Negishi reactions with organozinc reagents. The trifluoromethyl group stabilizes the intermediate palladium complex, favoring cross-coupling over homocoupling.

Example Reaction :

Case Study: Antiandrogen Development

- Target Molecule : 6-(3-(Trifluoromethyl)phenyl)-3,4-dihydro-2H-pyrido[3,2-b] oxazine.

- Reaction : Coupling with 2-chloro-7,8-dihydro-6H-pyrimido[5,4-b] oxazine under Pd catalysis.

- Outcome : 52% yield; improved antiproliferative activity against prostate cancer cell lines .

Pharmacological Advantages :

- Fluorine increases bioavailability by reducing oxidative metabolism.

- Trifluoromethyl groups enhance hydrophobic interactions with target proteins .

Comparative Reactivity with Structural Analogs

Substituent positioning critically influences reactivity:

Electronic Effects :

Q & A

Basic Research Questions

Q. What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions involving (3-fluoro-2-(trifluoromethyl)phenyl)boronic acid?

- Methodological Answer : The compound is typically employed in Pd-catalyzed cross-coupling reactions. For example, a protocol using Pd(PPh₃)₄ as the catalyst, 2.0 M aqueous K₂CO₃ as the base, and DME (1,2-dimethoxyethane) as the solvent at 80°C for 6 hours has been reported to yield coupled products efficiently . Pre-treatment of the boronic acid with LiHMDS (lithium hexamethyldisilazide) in THF at low temperatures (-78°C) may enhance reactivity in challenging substrates .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- LCMS (Liquid Chromatography-Mass Spectrometry) : Monitor purity using retention times (e.g., 1.31 minutes under SMD-TFA05 conditions) and confirm molecular ions (e.g., m/z signals corresponding to [M+H]⁺ fragments) .

- HPLC : Use reverse-phase columns with trifluoroacetic acid (TFA)-modified mobile phases for accurate quantification .

- NMR Spectroscopy : Analyze ¹⁹F and ¹¹B NMR spectra to verify substituent positions and boron environment. Electron-withdrawing groups like CF₃ and F significantly shift NMR signals, aiding structural confirmation .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (fluoro and trifluoromethyl) influence the reactivity and stability of this boronic acid in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The CF₃ and F groups increase the acidity of the boronic acid (lower pKa), enhancing its reactivity in Suzuki-Miyaura couplings by stabilizing the transient boronate intermediate .

- Stability Considerations : The strong electron-withdrawing nature of CF₃ may reduce protodeboronation side reactions but could also slow transmetallation steps. Optimize base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to balance reactivity and stability .

- Experimental Validation : Compare coupling efficiency with non-fluorinated analogs using kinetic studies or DFT calculations to quantify electronic contributions .

Q. What methodologies are recommended for analyzing the acidity constants (pKa) of polyfluorinated arylboronic acids, and how do these values correlate with reactivity?

- Methodological Answer :

- Potentiometric Titration : Dissolve the boronic acid in a water-organic solvent mixture (e.g., MeOH:H₂O) and titrate with standardized HCl/NaOH to determine pKa. Fluorinated analogs often exhibit pKa values 2–3 units lower than non-fluorinated derivatives due to inductive effects .

- Correlation with Reactivity : Lower pKa (higher acidity) correlates with faster transmetallation in Suzuki reactions. Use Hammett substituent constants (σₚ for CF₃ = +0.54, σₘ for F = +0.34) to predict and rationalize reactivity trends .

Q. What strategies mitigate steric hindrance in couplings involving ortho-substituted arylboronic acids like this compound?

- Methodological Answer :

- Catalyst Selection : Bulky ligands (e.g., SPhos or XPhos ) improve yields by reducing steric clashes between the catalyst and substrate .

- Microwave-Assisted Synthesis : Shorten reaction times (e.g., 30 minutes at 130°C ) to minimize decomposition while maintaining efficiency, as demonstrated in similar fluorinated boronic acid systems .

Application-Oriented Questions

Q. How does the incorporation of this compound into drug candidates enhance target binding affinity?

- Methodological Answer :

- Bioisosteric Replacement : The CF₃ group mimics steric and electronic properties of methyl or chloro substituents while improving metabolic stability.

- Docking Studies : Use molecular dynamics simulations to assess interactions with enzymatic active sites (e.g., microbial leucyl-tRNA synthetase). Fluorine atoms often engage in C-F···H or halogen bonding, enhancing binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.